molecular formula C12H16N2O3 B562471 ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate CAS No. 1076198-21-4

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate

Cat. No.: B562471
CAS No.: 1076198-21-4
M. Wt: 236.271
InChI Key: GJLCWKBYOATURA-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is a chemical compound with the molecular formula C11H14N2O3. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can form covalent bonds with active sites or act as a competitive inhibitor, affecting the function of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyimino-5-(2-pyridyl)-pentanoic acid ethyl ester
  • 5-Hydroxyimino-5-(4-pyridyl)-pentanoic acid ethyl ester
  • 5-Hydroxyimino-5-(3-pyridyl)-butanoic acid ethyl ester

Uniqueness

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-5-pyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLCWKBYOATURA-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCC/C(=N/O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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